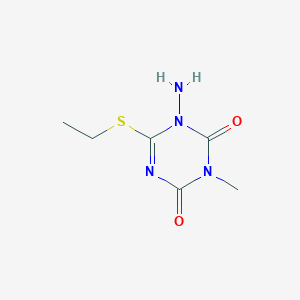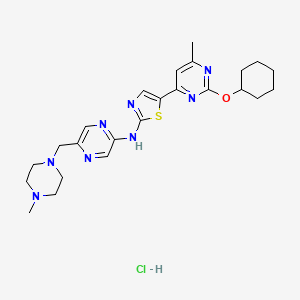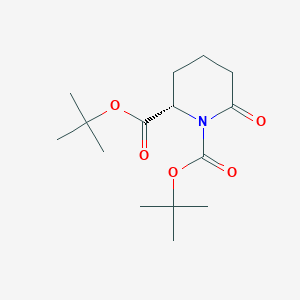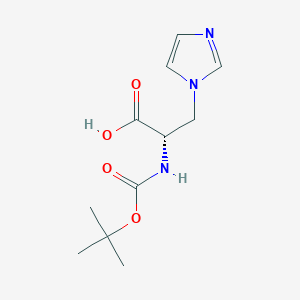
1-Amino-6-(ethylthio)-3-methyl-1,3,5-triazine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-6-(ethylthio)-3-methyl-1,3,5-triazine-2,4(1H,3H)-dione, also known as MET, is an organic compound that has been studied extensively for its potential applications in a variety of scientific and industrial settings. MET is a versatile compound, with the ability to act as an inhibitor, catalyst, or reagent in different reactions. It has been studied for its potential use in a range of applications, including synthesis of pharmaceuticals, biocatalytic processes, and as a reagent in organic synthesis.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 1-Amino-6-(ethylthio)-3-methyl-1,3,5-triazine-2,4(1H,3H)-dione involves the reaction of 6-(ethylthio)-1,3-dimethyluracil with hydrazine hydrate followed by oxidation with hydrogen peroxide to yield the target compound.
Starting Materials
6-(ethylthio)-1,3-dimethyluracil, hydrazine hydrate, hydrogen peroxide
Reaction
6-(ethylthio)-1,3-dimethyluracil is reacted with hydrazine hydrate in ethanol at reflux temperature to yield 1-amino-6-(ethylthio)-3-methyl-1,3,5-triazine-2,4(1H,3H)-dione hydrazide., The hydrazide is then oxidized with hydrogen peroxide in the presence of a catalyst such as sodium tungstate to yield the target compound, 1-Amino-6-(ethylthio)-3-methyl-1,3,5-triazine-2,4(1H,3H)-dione.
Aplicaciones Científicas De Investigación
1-Amino-6-(ethylthio)-3-methyl-1,3,5-triazine-2,4(1H,3H)-dione has been studied for its potential use in a variety of scientific research applications. It has been used as an inhibitor in the synthesis of pharmaceuticals, as a catalyst in biocatalytic processes, and as a reagent in organic synthesis. It has also been used to study the interaction of proteins and other molecules in biological systems.
Mecanismo De Acción
The mechanism of action of 1-Amino-6-(ethylthio)-3-methyl-1,3,5-triazine-2,4(1H,3H)-dione is still not fully understood. However, it is believed to act as an inhibitor in the synthesis of pharmaceuticals by forming a complex with the target molecule, which prevents it from reacting with other molecules. In biocatalytic processes, it is believed to act as a catalyst, promoting the reaction of the target molecules. In organic synthesis, it is believed to act as a reagent, providing the necessary reactants for the synthesis of the desired molecules.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-Amino-6-(ethylthio)-3-methyl-1,3,5-triazine-2,4(1H,3H)-dione have not been studied extensively. However, it is believed to have a wide range of effects on biological systems, including the inhibition of enzymes, modulation of gene expression, and modulation of cell signaling pathways. It has also been shown to have an effect on the metabolism of certain drugs, including the inhibition of cytochrome P450 enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Amino-6-(ethylthio)-3-methyl-1,3,5-triazine-2,4(1H,3H)-dione in laboratory experiments include its low cost, ease of synthesis, and wide range of potential applications. However, there are also some limitations to its use. For example, due to its low solubility, it is difficult to use in aqueous solutions, and its stability is limited in the presence of oxygen or light.
Direcciones Futuras
The potential applications of 1-Amino-6-(ethylthio)-3-methyl-1,3,5-triazine-2,4(1H,3H)-dione are vast, and there are many future directions for research. Some possible future directions include the development of new synthesis methods, the exploration of new applications, and the study of its biochemical and physiological effects in different biological systems. Additionally, further research could be done to better understand its mechanism of action and its effects on drug metabolism. Finally, further research could be done to explore its potential use in the synthesis of novel pharmaceuticals and other compounds.
Propiedades
IUPAC Name |
1-amino-6-ethylsulfanyl-3-methyl-1,3,5-triazine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2S/c1-3-13-5-8-4(11)9(2)6(12)10(5)7/h3,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURAFCUYOMMRNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=O)N(C(=O)N1N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-6-(ethylthio)-3-methyl-1,3,5-triazine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-METHOXYETHOXY-3-METHYL-2-PYRIDINYL)-METHYLTHIO]-BENZIMIDAZOLE](/img/no-structure.png)
![(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B1142678.png)



![3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142688.png)

![4,5,6,7-Tetrahydrooxazolo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B1142690.png)
![4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B1142691.png)
![1-Methyl-5-(2-propoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B1142694.png)

